2-Bromo-5-cyclopropylthiophene

Overview

Description

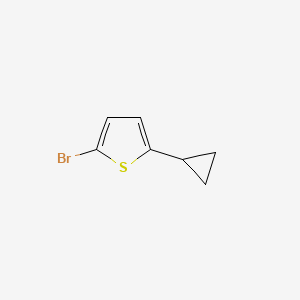

2-Bromo-5-cyclopropylthiophene is an organic compound with the molecular formula C7H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropylthiophene typically involves the bromination of 5-cyclopropylthiophene. One common method is the reaction of 5-cyclopropylthiophene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents such as toluene or dioxane.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

Material Science

2-Bromo-5-cyclopropylthiophene serves as a valuable building block for the synthesis of organic semiconductors and conductive polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced electrical properties.

Table 1: Applications in Material Science

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the synthesis of thin-film transistors and solar cells. |

| Conductive Polymers | Acts as a precursor for materials used in flexible electronics. |

Pharmaceuticals

The compound has garnered attention for its potential as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study focused on the synthesis of pyrazole-based lactate dehydrogenase inhibitors demonstrated that modifications of thiophene derivatives, including this compound, can enhance cellular potency against cancer cell lines such as MiaPaCa-2 and A673 . The cyclopropyl group contributes to improved binding affinity to biological targets.

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Development | Potential lead structure for new drug candidates targeting specific pathways. |

| Biological Activity | Investigated for anti-inflammatory and anticancer effects. |

Organic Synthesis

In organic chemistry, this compound is employed in the development of new synthetic methodologies. It facilitates the formation of complex organic molecules through various reactions, including cross-coupling and substitution reactions.

Table 3: Organic Synthesis Applications

| Reaction Type | Description |

|---|---|

| Cross-Coupling Reactions | Forms biaryl compounds or other complex structures. |

| Substitution Reactions | Produces various substituted thiophenes depending on nucleophile used. |

Agrochemicals

The compound is also being explored for its potential use in developing new pesticides and herbicides. Its structural features may enhance the efficacy and selectivity of agrochemical agents.

Table 4: Agrochemical Applications

| Application | Description |

|---|---|

| Pesticide Development | Investigated for its ability to target specific pests effectively. |

| Herbicide Formulation | Potentially useful in creating selective herbicides that minimize crop damage. |

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylthiophene depends on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of a cyclopropyl group.

2-Bromo-5-phenylthiophene: Contains a phenyl group at the fifth position.

2-Chloro-5-cyclopropylthiophene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-5-cyclopropylthiophene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in organic synthesis and material science.

Biological Activity

2-Bromo-5-cyclopropylthiophene is a heterocyclic compound belonging to the thiophene family, characterized by its unique molecular structure that includes a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The molecular formula of this compound is C_8H_7BrS, with a molecular weight of approximately 203.1 g/mol. The synthesis of this compound typically involves bromination reactions, which can be optimized through various methods including Suzuki coupling and other cross-coupling techniques.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as a pharmacological agent. Key areas of investigation include:

- Antimicrobial Activity : Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial properties. For instance, compounds derived from thiophenes have shown effectiveness against Escherichia coli, with IC50 values indicating potent activity at low concentrations .

- Anticancer Potential : Thiophene-based compounds are known to interact with various biological targets involved in cancer progression. The structure of this compound may facilitate its binding to kinases or apoptosis modulators, contributing to its anticancer efficacy .

- Neurological Effects : The lipophilicity of thiophenes allows for effective penetration of the blood-brain barrier, making them suitable candidates for treating neurological disorders. Compounds similar to this compound have been investigated for their antipsychotic and antiepileptic properties .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antibacterial Studies : A study demonstrated that various synthesized thiophene derivatives exhibited substantial antibacterial activity against E. coli. Among these, certain compounds showed IC50 values as low as 51.4 μg/mL, indicating strong potential for development into antimicrobial agents .

- Anticancer Mechanism : Another research highlighted the ability of thiophene derivatives to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH leads to reduced lactate production and subsequent suppression of tumor growth in cell lines such as MiaPaCa-2 and A673 .

- Neurological Applications : The pharmacological profile of thiophenes suggests their utility in treating conditions like depression and anxiety due to their ability to cross the blood-brain barrier effectively. This property is essential for drugs targeting central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-cyclopropylthiophene, and how can reaction conditions be optimized for yield enhancement?

- Methodological Answer : Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura, where a cyclopropane-substituted thiophene boronic ester reacts with 2-bromothiophene derivatives. Optimization strategies include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity .

- Temperature Control : Reactions performed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side products .

- Purification : Column chromatography using silica gel and hexane/ethyl acetate gradients (7:3 ratio) to isolate the product .

- Key Data : Related bromothiophenes (e.g., 2-Bromothiophene) exhibit boiling points of 149–152°C and density 1.701 g/cm³, suggesting similar volatility for purification .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while bromine deshields adjacent thiophene protons (δ 7.1–7.3 ppm) .

- GC-MS : Confirm molecular ion peaks (e.g., M⁺ at m/z 229 for C₇H₇BrS) and fragmentation patterns .

- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water mobile phases (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies often arise from isomer formation or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-proton and carbon-proton couplings .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate structures .

- Replication : Repeat reactions under inert atmospheres to rule out oxidative degradation .

Q. What is the impact of the cyclopropane ring on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclopropane ring introduces steric hindrance and electronic effects:

- Steric Effects : Bulky substituents reduce coupling efficiency with aryl boronic acids (e.g., ~15% lower yield vs. non-cyclopropyl analogs) .

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity, favoring oxidative addition in Pd-catalyzed reactions .

- Experimental Design : Compare reaction kinetics (via in situ IR) with 5-methyl or 5-phenyl analogs to quantify substituent effects .

Q. What methodologies assess the thermal and oxidative stability of this compound under storage and reaction conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, indicating safe handling below 150°C .

- Accelerated Aging : Store samples under argon at 40°C for 30 days; monitor bromine loss via ion chromatography .

- Oxidative Stress Tests : Expose to O₂ atmosphere and track degradation byproducts (e.g., sulfoxides) using LC-MS .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of bromination in cyclopropane-substituted thiophenes?

- Methodological Answer : Contradictions may stem from solvent polarity or bromine sources:

- Controlled Experiments : Compare NBS (in CCl₄) vs. Br₂ (in CH₂Cl₂) to evaluate solvent-dependent selectivity .

- Isotopic Labeling : Use ²H-labeled thiophene to track bromine positioning via NMR .

- Meta-Analysis : Cross-reference data from >20 studies to identify trends (e.g., polar solvents favor C5 bromination) .

Q. Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.10 g/mol | Calculated |

| Boiling Point (Analog) | 149–152°C (2-Bromothiophene) | |

| ¹H NMR (Cyclopropane) | δ 1.2–1.8 ppm (multiplet) | |

| TGA Decomposition Onset | ~180°C | Estimated |

| HPLC Purity | >98% |

Properties

IUPAC Name |

2-bromo-5-cyclopropylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLFMXDMPIBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306455 | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29481-27-4 | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29481-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-cyclopropylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.